2-Propanimine Exhibits the Lowest Energy Among All C₃H₇N Structural Isomers, Favoring Detection and Isolation
2-Propanimine is predicted to be the structural isomer with the lowest energy within the C₃H₇N molecular group, a property that makes it a favorable candidate for astronomical searches and a thermodynamically preferred product in synthetic pathways [1]. This energetic advantage translates into an approximately 50% higher total column density compared to 1-propanimine under equivalent astrophysical conditions, as determined by millimeter-wave spectroscopic modeling [2].
| Evidence Dimension | Relative thermodynamic stability and predicted astrophysical abundance (column density) |
|---|---|
| Target Compound Data | Lowest-energy C₃H₇N isomer; total column density of 1-propanimine modeled with conformer correction |
| Comparator Or Baseline | 1-Propanimine (two conformers modeled independently) |
| Quantified Difference | Approximately 2:1 ratio (2-propanimine shows ~50% higher column density than 1-propanimine) |
| Conditions | Millimeter-wave spectroscopic analysis from 50 to 500 GHz; ALMA observational modeling for sources Sgr B2(N) and IRAS 16293-2422 |
Why This Matters
For astrochemical detection campaigns or synthetic route optimization where isomer distribution affects yield and detectability, 2-propanimine's energetic preference provides a predictable and reproducible advantage over alternative C₃H₇N isomers.
- [1] Zou, L. et al. Millimeter-wave spectrum of 2-propanimine. Monthly Notices of the Royal Astronomical Society, 2023, 520(3), 4089–4102. View Source
- [2] Zou, L. et al. Millimeter-wave spectrum of 2-propanimine. Monthly Notices of the Royal Astronomical Society, 2023, 520(3), 4089–4102 (Section on conformer modeling and column density comparison). View Source
